

Application Note: CRISPR Screening to Identify Pelabresib Resistance Mechanisms

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Compound of Interest

Compound Name: *Pelabresib*

Cat. No.: *B11934094*

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Introduction

Pelabresib (CPI-0610) is an investigational and selective small-molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, specifically BRD2, BRD3, BRD4, and BRDT.[1][2] These proteins are epigenetic "readers" that play a crucial role in regulating the transcription of key oncogenes and pro-inflammatory cytokines.[3] In myelofibrosis (MF), a myeloproliferative neoplasm, dysregulation of the JAK-STAT signaling pathway is a key driver of the disease.[4] **Pelabresib** works by downregulating pathogenic pathways, including the NF- κ B signaling pathway, thereby reducing cytokine levels and improving bone marrow function.[1][5][6] It is often investigated in combination with JAK inhibitors like ruxolitinib.[4][7]

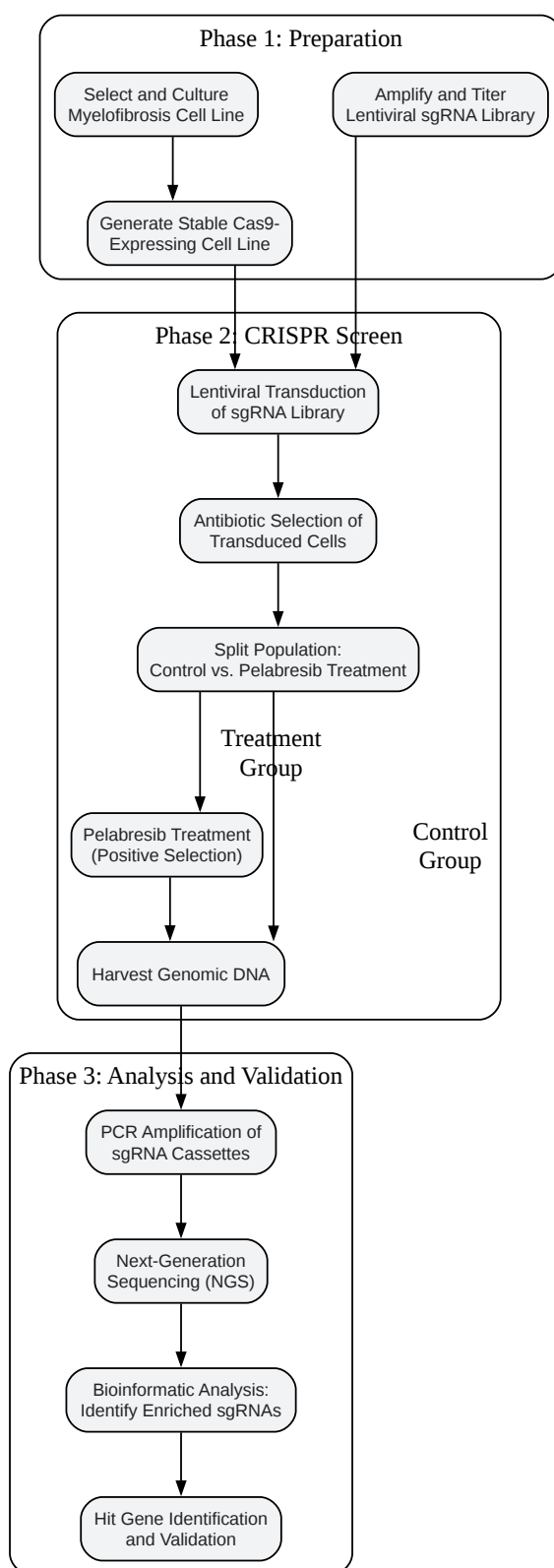
Despite the promise of targeted therapies like **Pelabresib**, the development of drug resistance remains a significant clinical challenge. Understanding the molecular mechanisms that drive resistance is paramount for developing effective next-generation therapies and combination strategies. Genome-wide CRISPR-Cas9 knockout screens have emerged as a powerful, unbiased tool to systematically identify genes whose loss confers resistance to a specific drug.[8][9][10][11] This application note provides a detailed protocol for utilizing a pooled lentiviral CRISPR-Cas9 screening approach to identify genes that, when knocked out, lead to resistance to **Pelabresib** in a relevant cancer cell line.

Principle of the Assay

This protocol outlines a positive selection screen. A population of cancer cells stably expressing Cas9 is transduced with a pooled single-guide RNA (sgRNA) library targeting every gene in the human genome. Each cell receives a single sgRNA, which directs the Cas9 nuclease to create a double-strand break at a specific genomic locus, leading to a gene knockout through error-prone non-homologous end joining.

The transduced cell population is then treated with a lethal dose of **Pelabresib**. Cells in which the knockout of a specific gene confers resistance to **Pelabresib** will survive and proliferate, while the majority of the cell population will be eliminated. By using next-generation sequencing (NGS) to quantify the abundance of each sgRNA in the surviving cell population compared to a control population, we can identify the genes whose loss is associated with **Pelabresib** resistance.

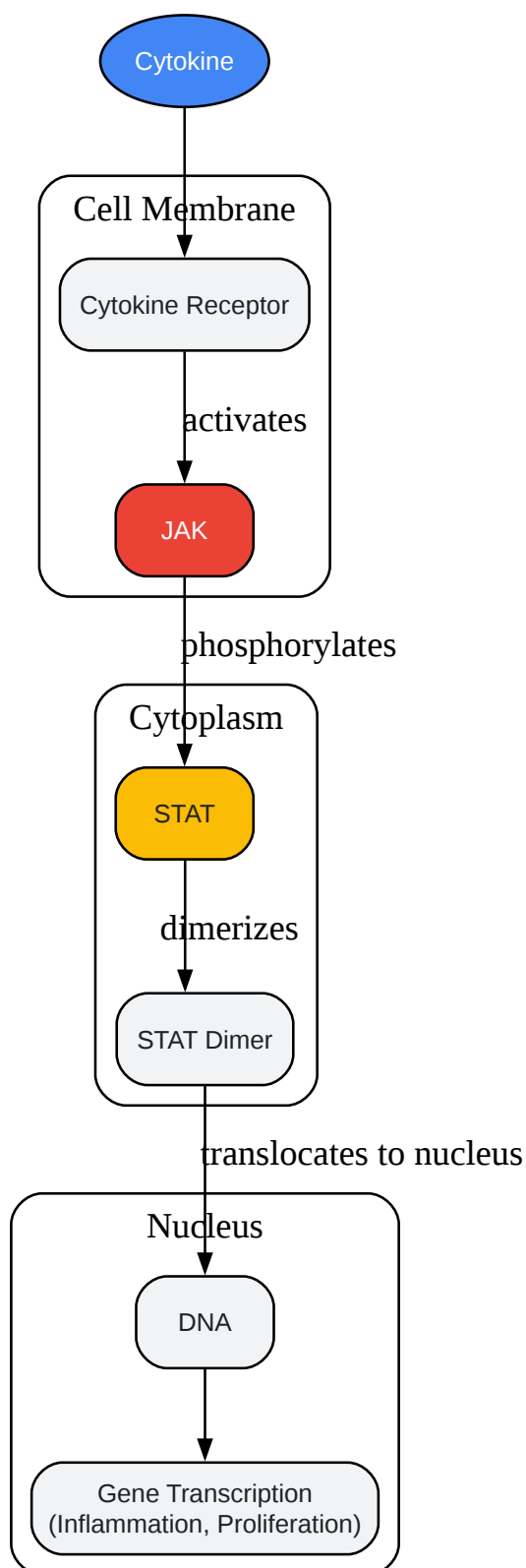
Experimental Workflow



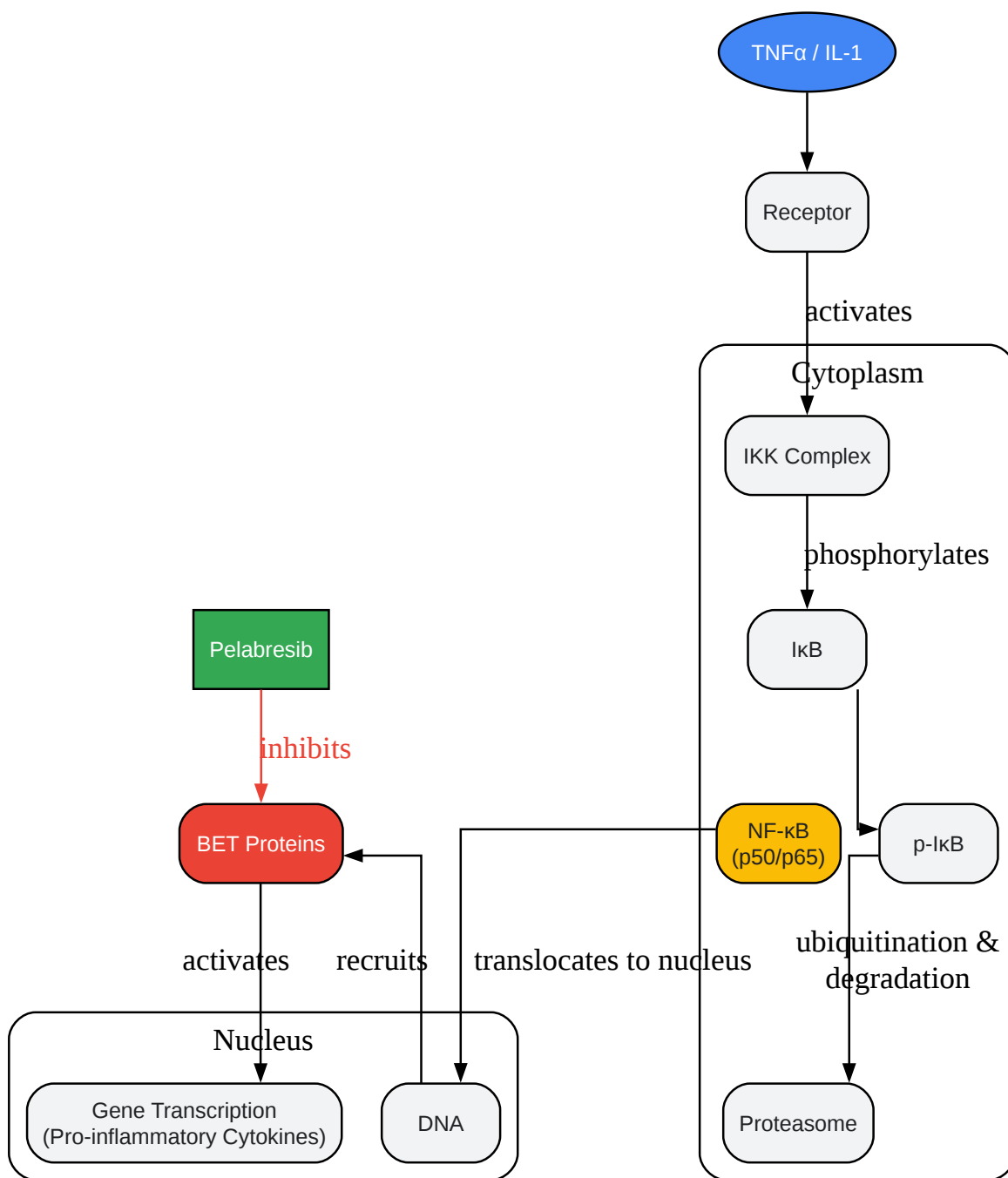
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Figure 1: Experimental workflow for CRISPR-Cas9 screening.

Signaling Pathways



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Figure 2: The JAK-STAT signaling pathway.

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Figure 3: The NF-κB signaling pathway and **Pelabresib**'s mechanism of action.

Experimental Protocols

Generation of a Stable Cas9-Expressing Cell Line

- **Cell Culture:** Culture a human myelofibrosis cell line (e.g., HEL, SET-2) in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
- **Lentiviral Transduction:** Transduce the cells with a lentiviral vector expressing Cas9 and a selection marker (e.g., blasticidin).
- **Selection:** 48 hours post-transduction, select for Cas9-expressing cells by adding the appropriate antibiotic (e.g., 5-10 µg/mL blasticidin) to the culture medium.
- **Expansion and Validation:** Expand the antibiotic-resistant cell population. Validate Cas9 expression and activity using an immunoblot for the Cas9 protein and a functional assay (e.g., T7 endonuclease I assay).

Lentiviral Transduction of sgRNA Library

- **Cell Plating:** Plate the stable Cas9-expressing cells at a density that will ensure they are in the exponential growth phase at the time of transduction.
- **Transduction:** Transduce the cells with the pooled human genome-wide sgRNA lentiviral library at a low multiplicity of infection (MOI) of 0.3-0.5 to ensure that most cells receive a single sgRNA.^{[12][13]} Maintain a library representation of at least 500 cells per sgRNA.^[13]
- **Selection:** 48 hours post-transduction, select for transduced cells using the appropriate antibiotic (e.g., 1-2 µg/mL puromycin) for 2-3 days.
- **Expansion:** Expand the selected cell pool for 7-10 days to allow for efficient gene knockout.

Pelabresib Resistance Screen

- **Cell Plating:** Plate the transduced cell pool into two groups: a control group and a **Pelabresib**-treated group.

- **Drug Treatment:** Treat the experimental group with a predetermined lethal dose of **Pelabresib** (e.g., IC90 concentration) for 14-21 days. The control group is treated with a vehicle (e.g., DMSO).
- **Cell Maintenance:** Monitor the cells and replenish the medium with fresh **Pelabresib** or vehicle every 3-4 days.
- **Harvesting:** Once a resistant population emerges in the **Pelabresib**-treated group, harvest the surviving cells from both the treated and control groups for genomic DNA extraction.

Next-Generation Sequencing and Data Analysis

- **Genomic DNA Extraction:** Extract genomic DNA from both the control and **Pelabresib**-resistant cell populations.
- **sgRNA Amplification:** Amplify the sgRNA-containing cassettes from the genomic DNA using a two-step PCR protocol to add Illumina sequencing adapters and barcodes.[\[14\]](#)[\[15\]](#)
- **NGS:** Sequence the amplified sgRNA libraries on an Illumina sequencing platform (e.g., NextSeq 500).[\[15\]](#)[\[16\]](#)
- **Data Analysis:**
 - Demultiplex the sequencing reads and align them to the sgRNA library reference file.
 - Count the number of reads for each sgRNA in both the control and treated samples.
 - Use bioinformatics tools like MAGeCK to identify sgRNAs that are significantly enriched in the **Pelabresib**-treated sample compared to the control.[\[17\]](#)

Data Presentation

Table 1: Hypothetical Top 10 Gene Hits from CRISPR Screen

Rank	Gene Symbol	Description	Log2 Fold Change (Pelabresib vs. Control)	p-value	False Discovery Rate (FDR)
1	GENE-A	E3 Ubiquitin Ligase	5.8	1.2e-8	2.5e-7
2	GENE-B	Kinase	5.2	3.5e-8	5.1e-7
3	GENE-C	Transcription Factor	4.9	8.1e-8	9.3e-7
4	GENE-D	Membrane Transporter	4.7	1.5e-7	1.6e-6
5	GENE-E	DNA Repair Protein	4.5	2.9e-7	2.8e-6
6	GENE-F	Apoptosis Regulator	4.3	5.4e-7	4.9e-6
7	GENE-G	Metabolic Enzyme	4.1	9.8e-7	8.5e-6
8	GENE-H	Cell Cycle Protein	3.9	1.7e-6	1.4e-5
9	GENE-I	Signaling Adaptor	3.7	3.1e-6	2.5e-5
10	GENE-J	RNA Binding Protein	3.5	5.6e-6	4.3e-5

Validation of Top Gene Hits

Immunoblotting

- Protein Extraction: Generate individual knockout cell lines for the top candidate genes. Lyse the cells in RIPA buffer.[5]

- SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.[18]
- Antibody Incubation: Block the membrane and incubate with a primary antibody specific to the protein of interest, followed by an HRP-conjugated secondary antibody.[19]
- Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.

Table 2: Immunoblotting Validation Results

Gene Knockout	Protein Expression Level (relative to WT)
Wild-Type (WT)	1.00
GENE-A KO	<0.05
GENE-B KO	<0.05
GENE-C KO	<0.05

Co-Immunoprecipitation (Co-IP)

- Cell Lysis: Lyse cells in a non-denaturing Co-IP lysis buffer.[1][8]
- Immunoprecipitation: Incubate the cell lysate with an antibody against the protein of interest (the "bait") overnight. Add Protein A/G magnetic beads to pull down the antibody-protein complex.[9]
- Washing and Elution: Wash the beads to remove non-specific binding proteins and elute the protein complexes.
- Immunoblotting: Analyze the eluted proteins by immunoblotting to detect interacting partners (the "prey").

Table 3: Co-Immunoprecipitation Validation Results

Bait Protein	Interacting Protein Detected	Interpretation
GENE-A	PROTEIN-X	GENE-A interacts with PROTEIN-X
IgG Control	None	No non-specific binding

Cell Viability Assay

- Cell Plating: Plate the individual knockout and wild-type cell lines in a 96-well plate.
- Drug Treatment: Treat the cells with a range of **Pelabresib** concentrations for 72 hours.
- Viability Measurement: Measure cell viability using the CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP levels.[\[2\]](#)[\[20\]](#)[\[21\]](#)
- Data Analysis: Calculate the IC50 values for each cell line to determine the shift in drug sensitivity.

Table 4: Cell Viability Assay Results

Cell Line	Pelabresib IC50 (nM)	Fold Resistance (vs. WT)
Wild-Type (WT)	50	1.0
GENE-A KO	550	11.0
GENE-B KO	480	9.6
GENE-C KO	420	8.4

Conclusion

The application of a genome-wide CRISPR-Cas9 screen provides a robust and unbiased approach to identify novel mechanisms of resistance to the BET inhibitor **Pelabresib**. The detailed protocols provided in this application note offer a comprehensive guide for researchers to perform such screens, from initial cell line engineering to the validation of candidate genes. The identification of genes whose loss confers resistance to **Pelabresib** will not only enhance

our understanding of its mechanism of action but also pave the way for the development of rational combination therapies to overcome drug resistance in myelofibrosis and other related malignancies.

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